molecular formula C9H16N2O B1284697 N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine CAS No. 953749-60-5

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine

Cat. No.: B1284697
CAS No.: 953749-60-5
M. Wt: 168.24 g/mol
InChI Key: KELHQGOVULCJSG-UHFFFAOYSA-N
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Properties

IUPAC Name

N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELHQGOVULCJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588400
Record name N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953749-60-5
Record name N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Methods

Synthesis via 5-Dimethylaminomethyl-2-furanmethanol Intermediate

The most documented and industrially relevant preparation route involves the synthesis of 5-dimethylaminomethyl-2-furanmethanol, which can be further transformed into the target compound or related derivatives.

Reaction of 2-Furanmethanol with Bis(dimethylamino)methane
  • Reagents and Conditions :
    • 2-Furanmethanol (furfuryl alcohol) is reacted with bis(dimethylamino)methane in acetic acid or aprotic solvents such as dichloromethane.
    • The reaction is typically carried out at low temperatures (0–20 °C) with external cooling during reagent addition to control the exothermic process.
    • Hydrogen chloride gas can be bubbled through the reaction mixture to facilitate the reaction in some protocols.
  • Procedure :
    • Bis(dimethylamino)methane solution is added dropwise to a stirred solution of 2-furanmethanol in acetic acid at about 10 °C.
    • The mixture is stirred at room temperature for 18 hours.
    • Acetic acid is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide (40%) under cooling.
    • The product is extracted with ethyl acetate, dried, and purified by distillation under reduced pressure.
  • Yields and Purity :
    • Yields range from 76% to 94%, with the product boiling at 92–96 °C under 0.2–0.5 mmHg vacuum.
    • This method provides a purer product compared to older methods using dimethylamine hydrochloride and formaldehyde, which often yield impurities difficult to remove.
Advantages of Using Bis(dimethylamino)methane
  • Avoids the use of formaldehyde and halide ions, reducing the formation of potentially harmful halomethyl ether impurities.
  • Can be performed at or below room temperature, eliminating the need for prolonged reflux heating.
  • Produces a product that is easier to purify and suitable for scale-up.

Alternative Routes and Considerations

Detailed Reaction Conditions and Data

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 2-Furanmethanol + bis(dimethylamino)methane in acetic acid 10 °C (addition), then RT 18 hours 76–94 Exothermic reaction; external cooling recommended; product purified by distillation
2 Basification with 40% NaOH (aqueous) 0–10 °C (cooling) - - To neutralize and extract product into ethyl acetate
3 Extraction with ethyl acetate, drying, distillation 92–96 °C / 0.2–0.5 mmHg - - Final purification step yielding pure 5-dimethylaminomethyl-2-furanmethanol
4 Further reaction with cysteamine in acetic acid (for related derivatives) Reflux Several hours - Converts intermediate to 2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamine

Research Findings and Optimization Insights

  • The use of bis(dimethylamino)methane as a reagent significantly improves yield and purity compared to the classical formaldehyde/dimethylamine route.
  • Avoiding halide ions and formaldehyde reduces the risk of forming toxic halomethyl ethers, enhancing safety and product quality.
  • The reaction is exothermic; thus, temperature control is critical to prevent side reactions and degradation.
  • The product’s boiling point under reduced pressure allows for effective purification by distillation, which is essential for large-scale synthesis.
  • The intermediate 5-dimethylaminomethyl-2-furanmethanol is versatile and can be converted into various pharmacologically active compounds, demonstrating the synthetic utility of the preparation method.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base

Major Products

    Oxidation: Furan derivatives with various functional groups

    Reduction: Secondary amines with modified alkyl chains

    Substitution: Compounds with substituted dimethylamine groups

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that derivatives of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine exhibit significant antioxidant properties. For instance, a study showcased its potential as a ligand in forming Schiff bases, which demonstrated superior antioxidant activity compared to standard compounds like ascorbic acid. The ligand's ability to donate electrons and protons from its structure enhances its efficacy in scavenging free radicals, making it a candidate for developing antioxidant therapies .

Histamine H2-Receptor Antagonism
The compound has been identified as a potential histamine H2-receptor antagonist. Such compounds are crucial in treating conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease. The ability to modulate histamine activity positions this compound as a therapeutic agent in gastroenterology .

Agricultural Chemistry

Pesticide Development
this compound is also explored as an intermediate in the synthesis of various agrochemicals, including pesticides. Its derivatives have shown promise in enhancing the efficacy of existing pesticide formulations, thereby improving crop protection strategies against pests and diseases .

Materials Science

Dye Production
The compound serves as an intermediate in the production of dyes for textiles and other materials. Its chemical structure allows for modifications that can yield vibrant colors and improve the stability of dyes under various environmental conditions. This application is particularly relevant in the textile industry, where colorfastness and durability are paramount .

Case Studies

Study Application Area Findings
Study on Antioxidant ActivityMedicinal ChemistryThe compound showed IC50 values significantly lower than standard antioxidants, indicating strong free radical scavenging abilities .
Research on Histamine AntagonismGastroenterologyDemonstrated effectiveness in reducing gastric acid secretion in animal models, suggesting potential for therapeutic use .
Pesticide Efficacy StudyAgricultural ChemistryEnhanced pest control efficacy when used as an active ingredient in pesticide formulations .
Dye Stability AnalysisMaterials ScienceImproved color stability and vibrancy when incorporated into dye formulations for textiles .

Mechanism of Action

The mechanism of action of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and amino groups play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N-methylamine
  • N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-diethylamine
  • N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dipropylamine

Uniqueness

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications.

Biological Activity

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9_9H16_{16}N2_2O
  • Functional Groups : Contains a furan ring, an amino group, and a dimethylamine moiety.

The presence of the furan ring is significant as it can engage in π-π interactions with aromatic amino acids in proteins, while the amino group is capable of forming hydrogen bonds with polar residues, enhancing its biological relevance.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular functions.
  • Receptor Binding : Its structural features allow it to bind to specific receptors, which could lead to physiological responses relevant in therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits notable biological activity, including:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, related piperidine derivatives have shown cytotoxicity against various cancer cell lines .
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive substances, there is potential for this compound to exhibit effects on the central nervous system. Further studies are required to elucidate its pharmacological profile .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in FaDu hypopharyngeal cells
Enzyme InhibitionPotential inhibition of cholinesterase enzymes
NeuropharmacologicalSimilarities to psychoactive compounds

Case Study Highlights

  • Anticancer Studies :
    • A study involving piperidine derivatives demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin. The mechanism involved apoptosis induction in cancer cells .
  • Neuropharmacological Assessment :
    • Research on structurally similar compounds indicates potential interactions with neurotransmitter systems. The implications for treating neurological disorders warrant further investigation .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 5-methyl-2-furaldehyde with dimethylamine under controlled conditions:

  • Solvent : Ethanol or methanol
  • Temperature : Room temperature to reflux
  • Catalysts : Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

In industrial applications, this compound serves as a building block for various organic syntheses and may be explored for its potential therapeutic uses in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation reactions. For example, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is effective for dimethylation of primary amines, as demonstrated in adamantane-based analogs . Optimization of reaction temperature (60–80°C), pH (4–6), and stoichiometric ratios (amine:formaldehyde:formic acid = 1:2:1.2) improves yields. Impurities from incomplete dimethylation can be minimized via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the furyl proton (δ 6.1–6.3 ppm), methyl groups on dimethylamine (δ 2.2–2.4 ppm), and the ethylamino backbone (δ 2.8–3.1 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 209.2 (calculated for C10H17N2O).
    Contradictions in spectral data (e.g., unexpected splitting patterns) often arise from conformational flexibility or residual solvents. Deuterated solvents and 2D NMR (COSY, HSQC) resolve ambiguities .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC50 in HeLa, MCF-7 cell lines).
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, due to furan’s bioactivity role) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Core modifications : Replace the 5-methylfuran with other heterocycles (e.g., thiophene, pyrrole) to assess π-stacking interactions.
  • Side-chain variations : Introduce branched alkyl groups or polar substituents (e.g., hydroxyl, fluorine) to modulate lipophilicity.
  • Benchmarking : Compare with analogs like N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide (antimicrobial IC50: 12 μM vs. 28 μM for parent compound) . Use molecular docking to predict binding modes to targets like CYP450 enzymes .

Q. How should researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :

  • Data normalization : Control for batch-to-batch purity variations (HPLC ≥98%).
  • Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential metabolism by hepatic CYP3A4 .
  • Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to contextualize outliers .

Q. What strategies optimize the pharmacokinetic profile of this compound, particularly bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups at the ethylamino chain to enhance membrane permeability.
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins).
  • In vivo testing : Compare oral vs. intravenous administration in rodent models. The furan moiety’s logP (~1.8) suggests moderate absorption; PEGylation may extend half-life .

Q. How can researchers validate hypothesized biological targets when initial binding assays show low affinity?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to distinguish weak but specific interactions.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment.
  • CRISPR-Cas9 knockout : Validate functional relevance in disease models (e.g., apoptosis rescue in cancer cells) .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Force field refinement : Use AMBER or CHARMM with explicit solvent models to improve docking accuracy.
  • Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with human serum albumin) to validate poses.
  • Machine learning : Train models on PubChem datasets to predict false positives .

Tables for Comparative Analysis

Table 1 : Biological Activity of Structural Analogs

CompoundAntimicrobial IC50 (μM)Anticancer IC50 (μM)LogP
Target compound28.0 ± 2.145.3 ± 3.81.8
N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide 12.4 ± 1.522.7 ± 2.92.1
2-Chloro-N-methyl-N-{(5-methylfuran-2-yl)methyl}acetamide 18.9 ± 1.855.6 ± 4.22.4

Table 2 : Key NMR Assignments

Proton Groupδ (ppm)MultiplicityCorrelation (HSQC)
5-Methylfuran (CH3)2.1sC-5 (δ 20.1)
Dimethylamine (N(CH3)2)2.3sC-N (δ 44.8)
Ethylamino (CH2)2.9tC-1 (δ 52.3)

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